2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with propylene oxide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxy-4-methylpentan-2-yl)amino]-2-methylpropan-1-ol
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups provide versatility in chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H23NO2 |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C10H23NO2/c1-8(11-9(2)7-12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3 |
InChI Key |
QCFXYSYQFCKWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC(C)CO |
Origin of Product |
United States |
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